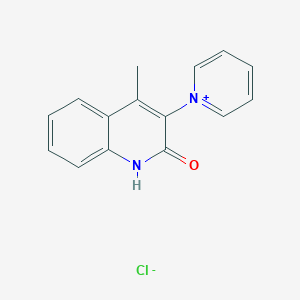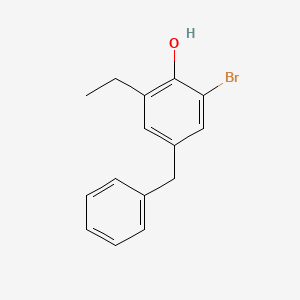
4-Benzyl-2-bromo-6-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-bromo-6-ethylphenol is an organic compound with the molecular formula C15H15BrO It is a substituted phenol, characterized by the presence of a benzyl group, a bromine atom, and an ethyl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-bromo-6-ethylphenol typically involves the bromination of 4-benzyl-6-ethylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-2-bromo-6-ethylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 4-benzyl-6-ethylphenol and its amine derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include 4-benzyl-6-ethylphenol and its hydrocarbon derivatives.
Applications De Recherche Scientifique
4-Benzyl-2-bromo-6-ethylphenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-bromo-6-ethylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.
Comparaison Avec Des Composés Similaires
4-Benzylphenol: Lacks the bromine and ethyl groups, making it less reactive in certain substitution reactions.
2-Bromo-4-ethylphenol: Lacks the benzyl group, affecting its overall reactivity and biological activity.
4-Benzyl-2-bromophenol: Lacks the ethyl group, which influences its solubility and reactivity.
Uniqueness: 4-Benzyl-2-bromo-6-ethylphenol is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
85341-59-9 |
|---|---|
Formule moléculaire |
C15H15BrO |
Poids moléculaire |
291.18 g/mol |
Nom IUPAC |
4-benzyl-2-bromo-6-ethylphenol |
InChI |
InChI=1S/C15H15BrO/c1-2-13-9-12(10-14(16)15(13)17)8-11-6-4-3-5-7-11/h3-7,9-10,17H,2,8H2,1H3 |
Clé InChI |
RXOTUGDWSIKXSK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)CC2=CC=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


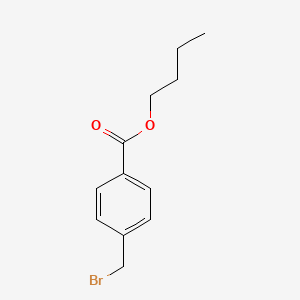


![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)

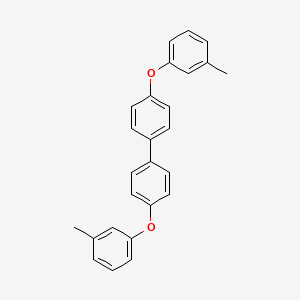
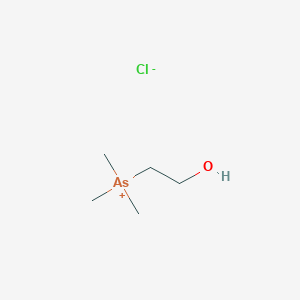
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
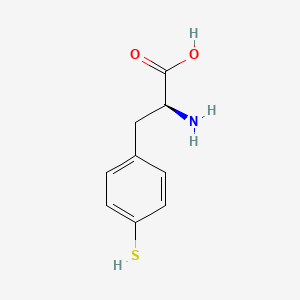
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
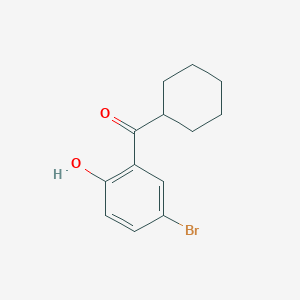
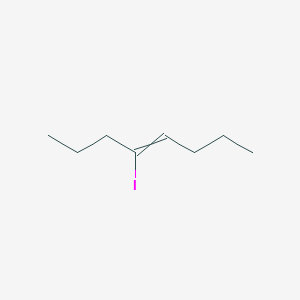
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
